N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide
Description
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydroindole scaffold substituted at the 1-position with a pivaloyl (2,2-dimethylpropanoyl) group and at the 6-position with an ethane-sulfonamide moiety. Its structural complexity, combining aromatic and aliphatic sulfonamide features, makes it a subject of interest for structure-activity relationship (SAR) studies compared to analogs.
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-5-21(19,20)16-12-7-6-11-8-9-17(13(11)10-12)14(18)15(2,3)4/h6-7,10,16H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWKMXFQCNYHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction yields the indole intermediate, which is then further modified to obtain the final compound. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are facilitated by the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it may inhibit enzymes such as dihydropteroate synthetase, which is crucial in the folic acid synthesis pathway . This inhibition disrupts the production of folic acid, leading to the suppression of bacterial growth and other biological effects.
Comparison with Similar Compounds
Structural Analysis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide
The compound’s core structure includes:
- A 2,3-dihydroindole ring (partially saturated indole), reducing aromaticity and increasing conformational flexibility.
- A pivaloyl group at the 1-position, providing steric bulk and metabolic stability due to its branched alkyl chain.
- An ethane-sulfonamide group at the 6-position, characterized by a flexible aliphatic chain terminating in a sulfonamide (-SO₂NH₂) functional group.
Comparison with Structural Analogs
BG02374: N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide
BG02374 (CAS 1040660-25-0, C₂₀H₂₃FN₂O₃S, MW 390.47) shares the same dihydroindole-pivaloyl backbone but differs in the sulfonamide substituent .
| Parameter | Target Compound | BG02374 |
|---|---|---|
| Sulfonamide Structure | Ethane-sulfonamide (aliphatic) | 4-Fluoro-2-methylbenzene-sulfonamide (aromatic) |
| Molecular Weight | 354.47 g/mol (estimated) | 390.47 g/mol |
| Key Functional Groups | -SO₂NH₂ (flexible) | -SO₂NH₂ + fluorine (electron-withdrawing), methyl (steric) |
| Potential Advantages | Enhanced solubility in polar solvents | Increased lipophilicity, π-π stacking capability |
SAR Insights :
- BG02374 ’s aromatic sulfonamide may enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrases) via π-π interactions, while the fluorine atom could improve metabolic stability and membrane permeability .
- The target compound ’s aliphatic sulfonamide might reduce off-target interactions but limit affinity for aromatic-rich binding sites.
Other Sulfonamide Derivatives
lists sulfonamide-related impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol), though these lack the dihydroindole-pivaloyl framework . Comparisons highlight:
Pharmacological and Biochemical Considerations
- While specific data for the target compound are unavailable, its aliphatic sulfonamide may reduce cytotoxicity compared to aromatic analogs like BG02374, which could exploit hydrophobic enzyme pockets.
- Metabolic Stability : The pivaloyl group in both compounds likely slows hepatic degradation, but BG02374’s fluorine may further resist oxidative metabolism .
- Solubility: The target compound’s aliphatic chain could enhance aqueous solubility, favoring intravenous administration, whereas BG02374’s aromaticity may necessitate formulation aids.
Biological Activity
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide, commonly referred to as DESI, is a sulfonamide derivative with significant biological activity. This compound has garnered attention in various research domains due to its potential therapeutic effects, particularly in oncology and other areas of medicinal chemistry.
- Molecular Formula : C15H22N2O3S
- Molecular Weight : 310.4 g/mol
- CAS Number : 1021210-38-7
- Solubility : Soluble in water, ethanol, and methanol
- Melting Point : Approximately 126.8°C
The biological activity of DESI is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that DESI may exert its effects through:
- Inhibition of Enzymatic Activity : DESI has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways, activating caspases that lead to programmed cell death in cancerous cells.
- Cell Cycle Arrest : Studies have demonstrated that DESI can halt the cell cycle in the subG0 phase, preventing further cellular division.
Anticancer Activity
A series of studies have evaluated the anticancer properties of DESI across different cancer cell lines. The following table summarizes the IC50 values observed for DESI against various human cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.0 | Induces apoptosis via caspase activation |
| HL-60 (Leukemia) | 7.2 | Cell cycle arrest and mitochondrial depolarization |
| AGS (Gastric) | 4.8 | Inhibition of proliferation and apoptosis |
These findings suggest that DESI exhibits potent anticancer activity, particularly against cervical and gastric cancer cell lines.
Study 1: Anticancer Efficacy in vitro
In a recent study published in a peer-reviewed journal, researchers investigated the effects of DESI on HeLa and AGS cells. The study found that treatment with DESI resulted in a significant decrease in cell viability, with notable morphological changes indicative of apoptosis. Flow cytometry analysis confirmed increased populations of subG0 phase cells after treatment with DESI, reinforcing its role as an effective anticancer agent .
Study 2: Mechanistic Insights into Apoptosis
Another investigation focused on the mechanistic pathways activated by DESI in HL-60 cells. This study revealed that DESI treatment led to increased levels of activated caspases -8 and -9, suggesting that both extrinsic and intrinsic apoptotic pathways are involved . Furthermore, mitochondrial membrane potential assays indicated significant depolarization upon treatment with DESI, correlating with its cytotoxic effects.
Toxicity and Safety Profile
While the biological activities of DESI are promising, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, DESI exhibits low toxicity towards normal human cells while selectively targeting cancerous cells. However, comprehensive toxicological evaluations are necessary to establish safe dosage ranges for potential therapeutic applications.
Future Directions
The current state of research on this compound suggests several avenues for future investigation:
- In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and long-term safety of DESI.
- Combination Therapies : Exploring the efficacy of DESI in combination with other chemotherapeutic agents to enhance anticancer effects.
- Molecular Docking Studies : Further elucidating the interaction between DESI and its molecular targets through computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
